Synthesis pathway and characterization of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate
Synthesis pathway and characterization of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate
An In-depth Technical Guide to the Synthesis and Characterization of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate
Abstract
This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate, a molecule of interest in medicinal chemistry and materials science. The document delineates the strategic retrosynthetic analysis, the underlying reaction mechanism, and a detailed, step-by-step experimental protocol for its synthesis. Furthermore, a thorough guide to the analytical characterization of the target compound using modern spectroscopic techniques is presented. This includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Safety protocols and handling precautions for the key reagents are also discussed to ensure safe and effective execution of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
The 1,10-phenanthroline core is a well-recognized "privileged scaffold" in medicinal chemistry and coordination chemistry. Its rigid, planar, and heteroaromatic structure, coupled with its strong chelating properties, has led to its incorporation into a wide array of compounds with diverse applications, including anti-cancer agents, DNA-intercalating drugs, and catalysts.[1][2][3] The 2,9-dimethyl substitution, as seen in neocuproine, introduces steric hindrance around the nitrogen atoms, which can modulate the coordination properties and biological activity of its derivatives.[1][3][4]
The carbamate functional group, on the other hand, is a critical moiety in numerous pharmaceuticals and agrochemicals. It is often employed as a stable linker or as a prodrug to improve the pharmacokinetic properties of a parent molecule. The synthesis of carbamates is a fundamental transformation in organic chemistry.
This guide details the synthesis of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate, a molecule that combines the unique features of the 2,9-dimethyl-1,10-phenanthroline scaffold with the versatile carbamate linkage. The strategic combination of these two moieties could lead to novel compounds with interesting biological or material properties.
Retrosynthetic Analysis and Synthesis Strategy
The synthetic approach for Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is designed based on a logical retrosynthetic disconnection. The target carbamate is envisioned to be formed through a nucleophilic acyl substitution reaction between a nucleophilic amine and an electrophilic chloroformate.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two readily available starting materials:
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2,9-dimethyl-1,10-phenanthrolin-5-amine (CAS 118752-28-6): A commercially available substituted phenanthroline derivative.[5]
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Phenyl Chloroformate (CAS 1885-14-9): A common reagent used for the introduction of a phenoxycarbonyl group.[6]
The forward synthesis, therefore, involves the reaction of the primary amine on the phenanthroline core with phenyl chloroformate.
Synthesis Pathway and Mechanism
The formation of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,9-dimethyl-1,10-phenanthrolin-5-amine attacks the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. A non-nucleophilic base, such as triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Scheme
The overall reaction is as follows:
Caption: Overall synthesis of the target carbamate.
Mechanistic Insight
The reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[7]
Caption: Simplified reaction mechanism workflow.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical principles for carbamate synthesis.
Materials and Reagents
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2,9-dimethyl-1,10-phenanthrolin-5-amine
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Phenyl chloroformate
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Triethylamine (Et₃N), freshly distilled
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,9-dimethyl-1,10-phenanthrolin-5-amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane.
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Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Reagent Addition: Slowly add phenyl chloroformate (1.1 eq.) dropwise to the stirred solution over a period of 10-15 minutes.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate.
Characterization of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.
Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenanthroline and phenyl rings, a singlet for the N-H proton of the carbamate, and singlets for the two methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (~150-155 ppm), and distinct signals for all aromatic and methyl carbons. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1730 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹). |
| HRMS | The measured molecular weight should correspond to the calculated exact mass of the molecular ion ([M+H]⁺) for the formula C₂₁H₁₇N₃O₂. |
Spectroscopic Interpretation
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¹H NMR: The aromatic region will be complex due to the coupling of protons on both the phenanthroline and phenyl rings. The downfield shift of the proton on the carbon adjacent to the carbamate nitrogen on the phenanthroline ring is expected. The two methyl groups at the 2 and 9 positions should appear as sharp singlets.
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¹³C NMR: The carbonyl carbon of the carbamate is a key diagnostic signal. The number of distinct aromatic carbon signals will confirm the overall structure.
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IR Spectroscopy: The presence of the N-H and C=O stretching bands provides strong evidence for the formation of the carbamate functional group.
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High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the synthesized molecule with high accuracy, providing definitive proof of its identity.
Safety and Handling Precautions
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Phenyl Chloroformate: This reagent is corrosive, toxic, and water-sensitive.[8] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6] It reacts with water and moisture to release corrosive HCl gas.[8]
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Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the experiment. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
This technical guide provides a scientifically sound and detailed pathway for the synthesis and characterization of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate. By leveraging the known reactivity of amines with chloroformates, a reliable and reproducible protocol has been established. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This molecule, at the intersection of a privileged heterocyclic scaffold and a versatile functional group, holds potential for further investigation in various fields of chemical and biological sciences.
References
- VanDeMark Chemical.
- Castro, E. A., et al. (2001).
- PrepChem.com.
- NOAA.
- Wikipedia.
- Sigma-Aldrich. 2,9-dimethyl-1,10-phenanthrolin-5-amine.
- Wikipedia. Neocuproine.
- Dalton Transactions. (2018). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. RSC Publishing.
- CymitQuimica. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline.
- PubChem. 2,9-Dimethyl-1,10-phenanthroline.
Sources
- 1. Neocuproine - Wikipedia [en.wikipedia.org]
- 2. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]
- 4. 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,9-dimethyl-1,10-phenanthrolin-5-amine | 118752-28-6 [sigmaaldrich.com]
- 6. vandemark.com [vandemark.com]
- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
